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molecular formula C12H11NO B3243593 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 158365-53-8

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B3243593
M. Wt: 185.22 g/mol
InChI Key: IBAXOSUDTXPJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06914074B2

Procedure details

To a mixture of 7-methoxy-1-tetralone (39.65 g, 0.23 mol), zinc iodide (1.73 g, 5.4 mmol), and benzene (100 mLs) was added trimethylsilylcyanide (25.0 g. 0.25 mol). The mixture was stirred overnight at room temperature. Pyridine (350 mL) was added and phosphorous oxychloride (100 mL) was then added dropwise, with a slight temperature increase. The mixture was heated to reflux and held for 6 hr. TLC showed one mid-Rf spot for the desired product. The mixture was stirred overnight at room temperature. The mixture was carefully poured onto ice/hydrochloric acid (about 1.5 liter of 10% HCl). The total volume was 2 liters. This mixture was extracted with ethyl acetate (3×500 mLs), the organics combined and washed with water (2×500 mLs) and then brine (500 mLs). The ethyl acetate was dried over magnesium sulfate and evaporated off provide a liquid which on standing solidified. This crude solid was slurried in hexane and filtered to give 31.3 g (74%) of a tan solid. Some of this material was purified by silica gel chromatography (10% ethyl acetate-hexanes) to provide a solid: mp 47-49° C.; 1H NMR (DMSO-d6): δ 2.44-2.50 (2H, m), 2.72 (2H, t, J=8.4 Hz), 6.81 (1H, d, J=2.6 Hz), 6.90 (1H, dd, J=2.9 Hz, J=8.2 Hz), 7.17-7.19 (2H, m); MS m/z 168 ([M−H]−);
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.C1C=CC=CC=1.C[Si]([C:24]#[N:25])(C)C.P(Cl)(Cl)(Cl)=O>[I-].[Zn+2].[I-].N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:24]#[N:25])=[CH:5][CH:4]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
39.65 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.73 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increase
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
held for 6 hr
Duration
6 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C2CCC=C(C2=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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